molecular formula C19H20FNO5 B1679000 Nitroflurbiprofen CAS No. 158836-71-6

Nitroflurbiprofen

Cat. No.: B1679000
CAS No.: 158836-71-6
M. Wt: 361.4 g/mol
InChI Key: DLWSRGHNJVLJAH-UHFFFAOYSA-N
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Description

Nitroflurbiprofen is a compound known for its unique properties as a cyclooxygenase inhibitor with nitric oxide-donating capabilities. It is primarily studied for its potential therapeutic applications in various medical conditions, particularly those involving inflammation and vascular tone modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nitroflurbiprofen involves the esterification of flurbiprofen with a nitrooxybutyl group. This process typically requires the use of reagents such as dicyclohexylcarbodiimide and dimethylaminopyridine in an organic solvent like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Nitroflurbiprofen undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Nitroflurbiprofen exerts its effects through a dual mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Nitroflurbiprofen is unique due to its dual action as a cyclooxygenase inhibitor and nitric oxide donor. Similar compounds include:

Uniqueness: this compound stands out due to its specific combination of anti-inflammatory and nitric oxide-releasing properties, which provide therapeutic benefits with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs .

Properties

IUPAC Name

4-nitrooxybutyl 2-(3-fluoro-4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5/c1-14(19(22)25-11-5-6-12-26-21(23)24)16-9-10-17(18(20)13-16)15-7-3-2-4-8-15/h2-4,7-10,13-14H,5-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWSRGHNJVLJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936005
Record name 4-(Nitrooxy)butyl 2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158836-71-6
Record name Nitroflurbiprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158836-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitroflurbiprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158836716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Nitrooxy)butyl 2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HCT-1026
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8ERI3E76F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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